molecular formula C7H12 B14537466 2-Methyl-1,1'-bi(cyclopropane) CAS No. 61975-80-2

2-Methyl-1,1'-bi(cyclopropane)

Cat. No.: B14537466
CAS No.: 61975-80-2
M. Wt: 96.17 g/mol
InChI Key: LZNYLLCUOXRKDD-UHFFFAOYSA-N
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Description

Significance of Strained Hydrocarbon Architectures in Contemporary Organic Chemistry

Strained hydrocarbons, such as those containing cyclopropane (B1198618) rings, represent a fascinating area of study in modern organic chemistry. e-bookshelf.de The inherent angle and torsional strain within these molecules lead to unusual bonding and a high degree of reactivity, making them valuable building blocks in synthesis. nih.gov The energy stored in the strained bonds can be released in chemical reactions, providing a thermodynamic driving force for transformations that might otherwise be difficult to achieve. nih.gov This unique reactivity has been harnessed in a variety of applications, from the construction of complex natural products to the development of novel polymeric materials. nih.gov The study of strained hydrocarbons challenges and refines our fundamental understanding of chemical bonding and reactivity. e-bookshelf.de

The Bi(cyclopropane) Motif: Unique Structural Features and Academic Research Interest

The bi(cyclopropane) motif, consisting of two directly connected cyclopropane rings, presents an even more intriguing structural and reactive profile. The direct linkage of two highly strained rings creates a molecule with a high degree of p-character in its C-C bonds, often described as "bent bonds". core.ac.uk This feature imparts alkene-like properties to the cyclopropane rings, making them susceptible to reactions with electrophiles. acs.org The unique spatial arrangement of the two rings also introduces specific stereochemical considerations in their reactions. The academic interest in bi(cyclopropane) systems stems from their potential to serve as versatile intermediates in organic synthesis, allowing for the stereocontrolled introduction of complex fragments. acs.org Researchers are actively exploring new methods for the synthesis and functionalization of these motifs. organic-chemistry.orgrsc.org

Overview of Research Directions for 2-Methyl-1,1'-bi(cyclopropane)

While research on the parent bi(cyclopropane) is established, the introduction of a methyl substituent, as in 2-Methyl-1,1'-bi(cyclopropane), opens up new avenues of investigation. Current research directions for this specific compound are likely to focus on several key areas. A primary focus would be the investigation of how the methyl group influences the regioselectivity and stereoselectivity of ring-opening reactions. The electron-donating nature of the methyl group could direct electrophilic attack to a specific position on the cyclopropane rings.

Furthermore, the synthesis of enantiomerically pure forms of 2-Methyl-1,1'-bi(cyclopropane) is a significant challenge and an area of active research. nih.gov Chiral versions of this molecule could be valuable precursors for the asymmetric synthesis of complex target molecules. The development of catalytic, enantioselective methods for the synthesis and transformation of 2-Methyl-1,1'-bi(cyclopropane) is a key goal. Finally, computational studies are likely to play a crucial role in understanding the conformational preferences and predicting the reactivity of this substituted bi(cyclopropane) system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61975-80-2

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

1-cyclopropyl-2-methylcyclopropane

InChI

InChI=1S/C7H12/c1-5-4-7(5)6-2-3-6/h5-7H,2-4H2,1H3

InChI Key

LZNYLLCUOXRKDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2CC2

Origin of Product

United States

Stereochemical Aspects in 2 Methyl 1,1 Bi Cyclopropane Research

Principles of Stereospecificity in Cyclopropane (B1198618) Ring Formation

The formation of a cyclopropane ring from an alkene is a classic example of a stereospecific reaction, a principle that underpins the synthesis of bi(cyclopropane) systems. The most common methods, such as carbene or carbenoid addition to a double bond, proceed through a concerted mechanism. In this type of reaction, the new carbon-carbon bonds that form the ring are created simultaneously in a single transition state.

A key consequence of this concerted pathway is that the reaction occurs via syn-addition, meaning the carbene adds to one face of the alkene. This ensures that the stereochemical arrangement of the substituents on the original alkene is preserved in the resulting cyclopropane ring. For instance, a cis-alkene will exclusively yield a cis-disubstituted cyclopropane, while a trans-alkene will produce the corresponding trans-cyclopropane. youtube.com This retention of stereochemistry is a foundational concept, as the geometric purity of the alkene precursor directly dictates the stereochemical outcome of the cyclopropanation step. libretexts.org This principle is crucial when constructing the multiple stereocenters present in molecules like 2-Methyl-1,1'-bi(cyclopropane).

Diastereoselectivity Control in Bi(cyclopropane) Synthetic Pathways

Synthesizing a bi(cyclopropane) molecule presents a significant challenge in controlling diastereoselectivity, as multiple stereocenters are created. The relative orientation of the two cyclopropane rings and the methyl group substituent gives rise to several possible diastereomers. Researchers have developed various strategies to control the stereochemical outcome during the formation of the second cyclopropane ring onto a vinylcyclopropane (B126155) precursor.

One powerful approach involves the use of transition metal catalysts. For example, rhodium(II)-catalyzed cyclopropanation of vinylcyclopropanes with diazo compounds can exhibit substrate-based stereocontrol. The inherent stereochemistry of the starting vinylcyclopropane can direct the approach of the incoming carbene, leading to a preference for one diastereomer over others. Another strategy employs sulfur ylides in Michael-initiated ring-closure (MIRC) reactions. The reaction of a chiral sulfur ylide with a cyclic enone, for instance, can produce spirocyclopropanes with excellent diastereomeric ratios (d.r.), often exceeding 99:1. researchgate.net While not a direct synthesis of a bi(cyclopropane), this demonstrates the high level of diastereocontrol achievable in forming cyclopropanes adjacent to existing rings.

Electrochemical methods have also emerged as a scalable and highly diastereoselective route. A protocol using dicationic adducts derived from the electrolysis of thianthrene (B1682798) with unactivated alkenes allows for their coupling with carbon pronucleophiles to form cyclopropanes with high diastereoselectivity (≥20:1 d.r.). researchgate.netmaricopa.edu These methods provide pathways to control the relative stereochemistry of the rings and substituents, which is essential for synthesizing specific isomers of 2-Methyl-1,1'-bi(cyclopropane).

Enantioselective Synthesis and Chiral Induction in Bi(cyclopropane) Systems

Achieving enantioselectivity in the synthesis of bi(cyclopropane) systems is crucial for accessing optically pure materials for applications in medicinal chemistry and materials science. Chiral catalysts and reagents are employed to induce asymmetry and favor the formation of one enantiomer over its mirror image.

A notable breakthrough is the dirhodium(II)-catalyzed enantioselective synthesis of bicyclopropanes using alkynes as dicarbene equivalents. This method constructs bicyclopropane structures with up to five contiguous stereocenters, including all-carbon quaternary centers, with excellent enantioselectivity. libretexts.org The success of this strategy relies on the ability of the chiral dirhodium catalyst to control the trajectory of the interacting species throughout the cascaded cyclopropanation process.

Biocatalysis offers another powerful avenue for chiral induction. Engineered heme proteins, such as myoglobin (B1173299) variants, have been shown to catalyze carbene transfer reactions with exceptional diastereo- and enantioselectivity. libretexts.orgucla.eduyoutube.com These enzymes create a chiral pocket that selectively binds the substrate and carbene precursor in a specific orientation, thereby dictating the absolute stereochemistry of the product. While demonstrated on various olefins, this technology provides a promising strategy for the enantioselective synthesis of chiral bi(cyclopropane) building blocks. The table below summarizes representative results from an enantioselective biocatalytic cyclopropanation, illustrating the high levels of stereocontrol that can be achieved. ucla.edu

Substrate (Olefin)CatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)
Styrene (B11656)Engineered Myoglobin A>99:198%
4-MethoxystyreneEngineered Myoglobin A>99:197%
4-(Trifluoromethyl)styreneEngineered Myoglobin A>99:198%
2-VinylnaphthaleneEngineered Myoglobin B>99:196%

Conformational Analysis of Bi(cyclopropane) Derivatives

The conformational landscape of 2-Methyl-1,1'-bi(cyclopropane) is defined by the rotation around the single bond connecting the two cyclopropane rings. While detailed experimental or computational studies specifically on 2-Methyl-1,1'-bi(cyclopropane) are not extensively documented in the literature, the principles of conformational analysis for acyclic alkanes, such as butane, provide a foundational understanding.

Rotation around the central C-C bond would lead to different spatial arrangements of the two rings relative to each other. These arrangements, or conformational isomers (conformers), have different potential energies due to steric interactions. Analogous to butane, one can envision anti and gauche conformations for the bi(cyclopropane) system. uci.edu

Anti-conformation: In this arrangement, the two cyclopropane rings are positioned 180° apart with respect to the central bond, minimizing steric hindrance between them. This is generally the most stable, lowest-energy conformation.

Gauche-conformation: This occurs when the rings are positioned at a dihedral angle of approximately 60°. This conformation is typically higher in energy than the anti form due to increased steric repulsion between the proximal ring hydrogens.

The presence of a methyl group at the C2 position introduces further complexity. The methyl group itself can be oriented in different positions relative to the second cyclopropane ring during rotation, influencing the relative stability of the conformers. The energy difference between the most stable and least stable conformations is known as the barrier to rotation. For a molecule like 2-Methyl-1,1'-bi(cyclopropane), this barrier would dictate the flexibility of the molecule and the equilibrium population of its different conformers at a given temperature.

Stereochemical Analysis of Methyl Group Transfer in Relevant Biosynthetic Pathways

Nature has evolved diverse enzymatic strategies to synthesize cyclopropane rings, a structural motif found in many natural products. youtube.com A primary biosynthetic pathway involves the transfer of a one-carbon unit from S-adenosyl-L-methionine (SAM) to a double bond, typically in an unsaturated fatty acid or a terpenoid precursor. youtube.com This process is catalyzed by a class of enzymes known as cyclopropane synthases.

The stereochemical course of this methyl group transfer and subsequent ring closure is under strict enzymatic control. The enzyme binds the substrate and the SAM cofactor in a precisely defined orientation within its active site. The reaction proceeds through the transfer of the methyl group from SAM to the alkene, forming a carbocationic intermediate. This intermediate is then quenched by a stereospecific deprotonation or intramolecular attack to close the three-membered ring. The enzyme's chiral environment dictates the face of the double bond that is attacked and the subsequent stereochemistry of the ring closure, ensuring the formation of a single, specific stereoisomer.

While no specific biosynthetic pathway has been identified for 2-Methyl-1,1'-bi(cyclopropane), the established mechanisms for other methylated cyclopropanes provide a plausible model. It is conceivable that a bi(cyclopropane) precursor could be methylated by a SAM-dependent enzyme. The stereochemistry of the resulting methyl group—whether it is cis or trans to the other cyclopropane ring—would be determined by the specific cyclopropane methyltransferase enzyme involved, highlighting nature's ability to precisely control complex stereochemical outcomes.

Reaction Mechanisms and Reactivity of 2 Methyl 1,1 Bi Cyclopropane Scaffolds

Strain-Release Reactivity and σ-Bond Character of Cyclopropane (B1198618) Rings

The chemistry of cyclopropane rings is fundamentally governed by their high degree of ring strain, which is a combination of angle strain and torsional strain. The triangular structure forces the internal C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This angle strain leads to a total strain energy of approximately 27.5 kcal/mol. youtube.com This stored energy serves as a potent thermodynamic driving force for ring-opening reactions, which relieve the strain. nih.govnih.gov

To accommodate the 60° bond angle, the carbon-carbon bonds in cyclopropane are not typical linear sigma (σ) bonds. youtube.comprepp.in Instead, they are described as "bent" or "banana" bonds, where the orbital overlap occurs outside the direct internuclear axis. wikipedia.orgyoutube.com This outward bending results in weaker C-C bonds compared to those in acyclic alkanes and imparts a higher degree of p-character to these bonds. youtube.com Consequently, the C-H bonds possess more s-character.

This unique bonding arrangement, sometimes referred to as a tau (τ) bond, is fundamentally a variant of a sigma bond, characterized by an end-to-end or axial overlap, albeit a bent one. prepp.in The significant p-character of the C-C bonds gives the cyclopropane ring some properties analogous to a carbon-carbon double bond, including the ability to participate in reactions typically associated with π-systems. youtube.com This "double bond character" is a key aspect of its reactivity. The concept of σ-aromaticity has also been proposed to explain the energetic and magnetic properties of cyclopropane, suggesting delocalization of the six electrons in the C-C σ bonds, though this interpretation remains a subject of theoretical debate. wikipedia.orgnih.gov

The high p-character of the interbridgehead C–C bond in related strained systems like bicyclo[1.1.0]butanes (comprising two fused cyclopropane rings) is responsible for their diverse reactivity profile with radicals, nucleophiles, and electrophiles. nih.gov This principle of strain-release-driven reactivity is central to the chemical transformations of 2-methyl-1,1'-bi(cyclopropane). rsc.orgudel.eduresearchgate.net

**4.2. Mechanistic Pathways of Cyclopropane Ring Transformations

The inherent strain and unique electronic structure of the bi(cyclopropane) scaffold allow for several distinct mechanistic pathways for its transformation, including electrophilic, metal-catalyzed, pericyclic, and radical-mediated reactions.

Cyclopropane rings, particularly when substituted with an electron-accepting group, can function as potent electrophiles. nih.gov These "electrophilic cyclopropanes" (ECPs) undergo polar, ring-opening reactions with a variety of nucleophiles. nih.govnih.gov The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the simultaneous cleavage of a C-C bond. nih.govresearchgate.net The significant thermodynamic driving force for these reactions is the release of over 100 kJ/mol of ring strain. nih.gov

In donor-acceptor substituted cyclopropanes, the polarization of the C1-C2 bond not only enhances reactivity towards nucleophiles but also directs the nucleophilic attack to the C2 position. nih.gov The kinetics of these ring-opening reactions have been studied, for instance, with thiophenolates, providing insight into the inherent SN2 reactivity of ECPs. nih.gov Interestingly, cyclopropanes with aryl substituents at the C2 position have been observed to react faster than their unsubstituted counterparts. nih.gov

The table below summarizes representative nucleophilic ring-opening reactions of electrophilic cyclopropanes.

NucleophileElectrophilic Cyclopropane SubstrateProduct TypeReference
ThiophenolatesCyclopropane-1,1-dicarbonitrileγ-Thioalkyl Malononitrile nih.gov
Azide IonsGeneric Electrophilic Cyclopropaneγ-Azido Product nih.gov
AminesBicyclo[1.1.0]butane SulfonesCyclobutylamine nih.gov
ThiolsBicyclo[1.1.0]butane SulfonesCyclobutyl Thioether nih.gov

Transition metal catalysis provides a powerful tool for the activation and functionalization of the C-C bonds in cyclopropane rings. nih.gov Rhodium(I) catalysts, in particular, have been effectively used for the selective C-C bond activation and subsequent borylation of cyclopropanes. semanticscholar.orgnih.govrsc.org This methodology has been developed for N-Piv-substituted cyclopropylamines, which undergo a proximal-selective hydroboration with HBpin (pinacolborane) to yield valuable γ-amino boronates. semanticscholar.orgnih.gov

The catalytic cycle is believed to involve several key steps:

Oxidative Addition : The Rh(I) catalyst undergoes oxidative addition into the proximal C-C bond of the cyclopropane, forming a rhodacyclobutane intermediate. wikipedia.org

σ-Complex-Assisted Metathesis : This intermediate then undergoes metathesis with the hydroborane reagent.

Reductive Elimination : The final step is a reductive elimination that forms the C-B bond and regenerates the active Rh(I) catalyst. thieme-connect.com

A crucial aspect of this transformation is the use of ligands, such as PPh₃, which can prevent side reactions like β-hydride elimination. thieme-connect.com This method is notable for its functional group tolerance and the ability to proceed with retention of enantiomeric purity when using enantioenriched substrates. nih.govthieme-connect.com This catalytic C-C bond activation and borylation strategy enables the use of cyclopropane derivatives as versatile building blocks for further synthetic transformations. semanticscholar.orgnih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The cyclopropane unit, due to its "honorary alkene" character, can participate in such transformations. imperial.ac.uk A classic example is the vinylcyclopropane (B126155) rearrangement, which converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgresearchgate.net This ring expansion can proceed through either a diradical-mediated two-step pathway or a concerted, orbital-symmetry-controlled pericyclic process, with the operative mechanism being highly substrate-dependent. wikipedia.org

Bicyclo[1.1.0]butanes (BCBs), which are structurally related to bicyclopropanes, have been shown to act as substrates in ene-like reactions with strained alkenes (like cyclopropenes) and alkynes (like arynes). nih.gov These reactions, which are considered asynchronous pericyclic processes, lead to the formation of cyclobutenes decorated with highly substituted cyclopropane or aryl groups. nih.gov Computational studies support a concerted, rather than a stepwise radical-mediated, mechanism for these transformations. nih.gov

Another class of relevant pericyclic reactions includes sigmatropic rearrangements. beilstein-journals.org For example, prepp.innih.gov- and prepp.inprepp.in-sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide an efficient and stereoselective route to various functionalized alkylidenecyclopropanes. beilstein-journals.org These reactions highlight the versatility of strained three-membered rings in concerted molecular rearrangements.

Pericyclic Reaction TypeSubstrateProductMechanismReference
Vinylcyclopropane RearrangementVinylcyclopropaneCyclopenteneDiradical or Concerted Pericyclic wikipedia.org
Ene-like ReactionBicyclo[1.1.0]butane + CyclopropeneCyclopropyl-substituted CyclobuteneAsynchronous Concerted nih.gov
prepp.inprepp.in-Sigmatropic RearrangementCyclopropenylcarbinyl GlycolateAlkylidenecyclopropaneConcerted (Ireland-Claisen) beilstein-journals.org
Electrocyclic Ring OpeningCyclopropanone + ButadieneYlide intermediateConcerted ic.ac.uk

Radical-mediated pathways offer an alternative to polar or metal-catalyzed transformations for the functionalization of bi(cyclopropane) systems. The high strain energy of the cyclopropane ring facilitates rapid ring-opening of cyclopropyl-substituted radical intermediates. beilstein-journals.orgnih.gov

A common strategy involves the addition of a radical to an adjacent double bond, as seen in methylenecyclopropanes or cyclopropyl (B3062369) olefins. beilstein-journals.orgnih.gov This initial addition generates a cyclopropyl-substituted carbon radical. This intermediate readily undergoes homolytic cleavage of the three-membered ring to form a more stable, open-chain alkyl radical, which can then participate in subsequent cyclization or trapping reactions. beilstein-journals.org

Photoredox catalysis has emerged as a powerful tool for initiating these radical processes under mild conditions. beilstein-journals.orgresearchgate.net For instance, visible-light-induced reactions can generate radicals that add to cyclopropyl olefins, triggering a cascade of alkylation, ring-opening, and cyclization to form complex structures like partially saturated naphthalenes. beilstein-journals.org Similarly, aminocyclopropanes can be activated through the formation of radical intermediates, bypassing the need for traditional dual activation with donor-acceptor substitution patterns. rsc.org The synthesis of cyclopropanes can also be achieved through radical pathways, for example, by using radical carbenoids generated via single-electron reduction under visible light irradiation. youtube.comorganic-chemistry.org

Catalytic Cycles and Intermediate Species in Bi(cyclopropane) Synthesis and Transformation

The synthesis and transformation of bi(cyclopropane) scaffolds often involve complex catalytic cycles with distinct intermediate species.

In metal-catalyzed transformations , such as the rhodium-catalyzed borylation of cyclopropylamines, the key intermediate is a metallacyclobutane. wikipedia.org This species is formed via oxidative addition of the C-C bond to the metal center. semanticscholar.orgnih.gov The catalytic cycle proceeds from this intermediate through steps like σ-complex-assisted metathesis and reductive elimination to furnish the product and regenerate the catalyst. thieme-connect.com In other metal-catalyzed reactions involving alkylidenecyclopropanes, the metallacyclobutane intermediate can undergo further reactions like insertion or isomerization before reductive elimination. wikipedia.org

In radical-mediated reactions , the primary intermediates are carbon-centered radicals. For instance, in oxidative ring-opening/cyclization cascades, the addition of an initiating radical (e.g., a phenylselenyl radical) to a double bond adjacent to the cyclopropane ring generates a cyclopropyl-substituted radical (e.g., intermediate 15 ). beilstein-journals.orgnih.gov This species is typically short-lived and rapidly undergoes ring-opening to form a stabilized alkyl radical (e.g., intermediate 16 ), which drives the reaction forward. beilstein-journals.orgnih.gov In photocatalytic syntheses, triplet diradical intermediates can be formed upon light-induced C-C bond activation of bicyclobutanes, which then proceed through intersystem crossing and radical recombination to form the final product. nih.gov

The synthesis of cyclopropanes themselves can also involve distinct intermediates. For example, visible-light-mediated cyclopropanation can proceed through "radical carbenoids," which are carbon-centered radicals with a halogen atom in the alpha position. youtube.com These species are generated via single-electron transfer and subsequently attack an olefin to form a pentyl-type radical, which then undergoes a 3-exo-trig cyclization to form the cyclopropane ring. youtube.com

Computational and Theoretical Studies on 2 Methyl 1,1 Bi Cyclopropane Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of bicyclopropyl (B13801878) systems. These calculations allow for the detailed examination of electron distribution, bond characteristics, and molecular orbital interactions, which govern the chemical reactivity of these strained ring systems.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and reaction mechanisms of cyclopropane (B1198618) derivatives due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT calculations are widely applied to investigate various aspects of cyclopropane chemistry, including the mechanisms of their formation and subsequent reactions. For instance, DFT has been used to elucidate the pathways of cyclopropanation reactions, such as the Simmons-Smith reaction, by modeling the active reagents and transition states involved. nih.gov

Studies on substituted cyclopropanes utilize DFT to understand how different functional groups influence the molecule's stability and reactivity. researchgate.netresearchgate.net For example, calculations can predict the impact of electron-donating or electron-withdrawing groups on the cyclopropane ring's bonds and its susceptibility to ring-opening reactions. researchgate.net DFT is also employed to explain the regioselectivity and diastereoselectivity observed in reactions involving cyclopropane analogues. nih.gov The theory can model steric and electronic effects that dictate the preferential formation of one stereoisomer over another. nih.gov

Table 1: Applications of DFT in the Study of Cyclopropane Analogues
Application AreaSpecific Focus of InvestigationTypical DFT Functional UsedReference Insight
Reaction MechanismsElucidation of cyclopropanation pathways (e.g., Simmons-Smith reaction). nih.govB3LYPIdentifies active reagents and computes energy barriers for reaction pathways. nih.gov
Reactivity and SelectivityOrigin of diastereoselectivity in cyclopropanation of styrene (B11656) derivatives. nih.govNot specifiedExplains selectivity through steric hindrance between substrates and catalysts. nih.gov
Ring-Opening ReactionsMechanism of homo-conjugate addition in the hydroarylation of cyclopropylketones. researchgate.netNot specifiedSupports a specific reaction pathway based on calculated energy profiles. researchgate.net
Substituent EffectsAnalysis of reactivity in functionalized cyclopropanes from allylic derivatives. researchgate.netNot specifiedSuggests an outer-sphere mechanism is operative in Ru-catalyzed systems. researchgate.net

To gain a deeper understanding of the unique bonding within strained cyclopropane rings, researchers employ advanced analytical methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses. While specific studies on 2-Methyl-1,1'-bi(cyclopropane) are not detailed in the provided search results, the principles of these analyses are broadly applicable to its analogues.

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. For bicyclopropyl systems, NBO analysis would be crucial for quantifying the hybridization of the carbon atoms in the rings and the nature of the "bent" C-C bonds. It can also reveal hyperconjugative interactions, such as those between the orbitals of the two cyclopropane rings or between a ring and a substituent like the methyl group.

The Quantum Theory of Atoms in Molecules (QTAIM), often simply called AIM, analyzes the electron density topology to define atoms and the bonds between them. mdpi.com In strained systems, QTAIM can precisely locate bond critical points (BCPs) and characterize the nature of the chemical bonds (e.g., shared-shell covalent vs. closed-shell interactions). For a molecule like 2-Methyl-1,1'-bi(cyclopropane), AIM analysis could quantify the strain in the C-C bonds of the rings by examining the electron density and its Laplacian at the BCPs. It is also effective in identifying and characterizing weak intramolecular and intermolecular interactions, such as C-H···H-C or C-H···π interactions, which can influence the molecule's conformation and crystal packing. mdpi.com

Thermochemical calculations are vital for assessing the thermodynamic stability of molecules. The standard enthalpy of formation (ΔfH°) is a key parameter that quantifies the energy stored within a molecule relative to its constituent elements in their standard states. For strained molecules like bicyclopropane analogues, this value reflects the energetic penalty of bond angle distortion.

Computational methods, often in conjunction with experimental data, are used to determine these values. High-accuracy methods like the Active Thermochemical Tables (ATcT) provide reliable enthalpy of formation data for various species, including those with cyclopropane rings. anl.gov For example, the enthalpy of formation for related cyclic and bicyclic hydrocarbons has been determined, providing a basis for understanding the stability of the bicyclopropane framework. nist.govnist.gov These calculations are essential for predicting the feasibility and energetics of chemical reactions involving these compounds.

Table 2: Example Thermochemical Data for Related Cyclic Compounds
CompoundPropertyValue (kJ/mol)Method/Reference
2-Methyl-bicyclo[2.2.2]-oct-2-eneΔfH°(liquid)-61.97Calculated from enthalpy of combustion. nist.gov
2-Methyl-bicyclo[2.2.2]-oct-2-eneΔcH°(liquid)-5480.5 ± 2.1Combustion Calorimetry. nist.gov
2-Methyl-2-cyclopropen-1-ylideneΔfH°(gas, singlet)Not specifiedActive Thermochemical Tables (ATcT). anl.gov

Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for mapping the complex reaction pathways of molecules. escholarship.org This involves calculating the potential energy surface (PES) to identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov Understanding these pathways provides a detailed, step-by-step picture of how a chemical transformation occurs.

For reactions involving cyclopropane analogues, such as ring-opening, rearrangement, or cycloaddition, computational methods can predict the most likely mechanisms. researchgate.netarxiv.org Techniques such as double-ended transition state search algorithms, including the nudged elastic band (NEB) and growing string method (GSM), are used to locate the lowest energy path between a reactant and a product. arxiv.org The activation energies calculated for different possible pathways help determine which mechanism is kinetically favored. arxiv.org

Recent advancements integrate machine learning potentials (MLIPs) and active learning procedures to accelerate the exploration of reaction pathways, making it possible to simulate complex reaction networks with quantum mechanical accuracy but at a significantly lower computational cost. researchgate.net These approaches are particularly useful for systems where multiple competing pathways exist, allowing for a more comprehensive understanding of the reaction landscape. nih.gov

Conformational Landscape Analysis via Computational Methods

Molecules that are not completely rigid, including 2-Methyl-1,1'-bi(cyclopropane) analogues, can exist in multiple spatial arrangements known as conformations. The study of these conformations and their relative energies is crucial, as the dominant conformation can dictate a molecule's physical properties and chemical reactivity.

Computational methods are used to systematically explore the conformational landscape of a molecule to find all stable conformers (energy minima) and the transition states that separate them. Methods like molecular mechanics are often used for an initial broad search, followed by higher-level ab initio or DFT calculations to refine the geometries and relative energies of the most important conformers. x-mol.com

A study on cyclopropyl (B3062369) methyl ketone, an analogue containing the key cyclopropyl-carbonyl moiety, used ab initio calculations to map its potential energy curve. x-mol.com This analysis identified a global energy minimum for the s-cis conformer and a local minimum near the s-trans conformer. Such data can be used to develop parameters for molecular mechanics force fields, enabling accurate modeling of larger, more complex systems containing the cyclopropyl ketone substructure. x-mol.com This approach is directly applicable to analyzing how the two cyclopropane rings and the methyl group in 2-Methyl-1,1'-bi(cyclopropane) orient relative to each other.

Theoretical Insights into the Protonated Cyclopropane Problem and Analogs

The nature of protonated cyclopropane has been a long-standing topic of interest and debate in physical organic chemistry. nih.gov It is often invoked as a key intermediate to explain product distributions and isotopic scrambling in the solvolysis of propyl derivatives and other carbocation rearrangements. ysu.amacs.org Computational chemistry has been instrumental in resolving questions about its structure and stability. nih.govdntb.gov.ua

Early theories proposed different structures, such as edge-protonated or corner-protonated cyclopropanes. ysu.am High-level ab initio and DFT calculations have explored the C3H7+ potential energy surface in detail. ysu.amdntb.gov.ua These studies revealed that the most stable structures are not the classical n-propyl or isopropyl cations, but rather a distorted, corner-protonated cyclopropane structure. ysu.am More recent quantum-chemical computations suggest that protonated cyclopropane intermediates possess "closed" structures that are mesomeric between the edge- and corner-protonated forms. nih.gov

These theoretical insights are crucial for understanding reaction mechanisms where carbocation intermediates are formed from cyclopropyl precursors. The ability of the protonated cyclopropane intermediate to undergo rapid corner-to-corner hydrogen shifts provides a rationale for the observed isotopic scrambling in labeling experiments. ysu.am Computational studies on protonated heterocyclic derivatives of cyclopropane further expand this understanding to more complex analogues. dntb.gov.ua

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For 2-Methyl-1,1'-bi(cyclopropane), a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methyl-1,1'-bi(cyclopropane) is expected to be complex due to the highly shielded nature of cyclopropyl (B3062369) protons and the molecule's asymmetry. Protons on a cyclopropane (B1198618) ring typically resonate in the upfield region (approx. 0.2-1.0 ppm) docbrown.info. The methyl group would introduce further complexity and diastereotopicity. The protons on the unsubstituted cyclopropyl ring and the substituted one are chemically distinct, leading to multiple unique signals.

Predicted ¹H NMR Chemical Shifts: The chemical shifts for the protons can be predicted based on the analysis of simpler analogs like methylcyclopropane (B1196493) and cyclopropane docbrown.infoquora.com. The molecule possesses several non-equivalent protons, leading to a complex spectrum with intricate spin-spin coupling patterns.

Methyl Protons (CH₃): Expected to appear as a doublet in the range of 1.0-1.2 ppm.

Methine Proton (CH-CH₃): This proton on the substituted cyclopropane ring would be a complex multiplet, shifted slightly downfield from other cyclopropyl protons.

Cyclopropyl Protons (CH₂): The methylene (B1212753) protons on both rings are diastereotopic and will exhibit complex multiplets in the highly shielded region of 0.2-0.8 ppm. The geminal and vicinal coupling constants are characteristic of the strained three-membered ring system dtic.mil.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically distinct. Cyclopropyl carbons are known to be highly shielded, appearing at unusually high field in the ¹³C NMR spectrum, sometimes even at negative ppm values relative to TMS docbrown.info.

Predicted ¹³C NMR Chemical Shift Data

To unambiguously assign the complex ¹H and ¹³C spectra, several two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would be crucial for identifying which protons are on the same cyclopropyl ring and for tracing the connectivity from the methyl group to its adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it nih.govmdpi.com. For example, the carbon signal for the methyl group would show a cross-peak to the proton signal of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity across quaternary carbons and between the two cyclopropane rings. Key correlations would be expected from the methyl protons to the quaternary carbon (C1) and the methine carbon (C-CH₃), as well as from the protons on one ring to the carbons of the adjacent ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy researchgate.net.

For 2-Methyl-1,1'-bi(cyclopropane), the molecular formula is C₇H₁₂ nih.gov. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da).

Calculated Exact Mass: 96.093900 Da

An HRMS experiment, for instance using an Orbitrap or FT-ICR mass spectrometer, would measure the m/z of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The experimentally determined mass would be compared to the calculated mass for C₇H₁₂, confirming the molecular formula with a high degree of confidence (typically within 5 ppm error). This technique is essential to distinguish 2-Methyl-1,1'-bi(cyclopropane) from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) pnnl.gov. The fragmentation pattern in the mass spectrum would likely show characteristic losses of methyl and cyclopropyl fragments.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions nih.gov.

For 2-Methyl-1,1'-bi(cyclopropane), which is likely a liquid at standard temperature and pressure, obtaining a suitable single crystal would require low-temperature crystallization techniques. If a crystal structure were obtained, it would provide invaluable data:

Bond Lengths: The length of the central C1-C1' bond connecting the two cyclopropane rings could be precisely measured. In a related structure, bicyclopropenyl, this central bond length was reported to be 1.503 Å wikipedia.org.

Bond Angles: The internal and external bond angles of the cyclopropane rings would be determined, offering insight into the ring strain.

Conformation: The preferred dihedral angle between the two cyclopropane rings in the solid state would be revealed.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals nih.gov. It is an invaluable tool for studying reaction mechanisms that may involve radical intermediates.

In the context of 2-Methyl-1,1'-bi(cyclopropane), ESR spectroscopy could be used to detect and characterize transient radical species formed through various processes, such as thermolysis or photolysis, which could induce homolytic cleavage of a strained C-C bond. The cleavage of the central C1-C1' bond would generate two cyclopropyl radicals, one of which is substituted.

The ESR spectrum provides two key pieces of information:

g-factor: Helps in identifying the type of radical (e.g., carbon-centered).

Hyperfine Coupling Constants (hfc): Arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). The magnitude of the splitting provides information about the structure and conformation of the radical.

Studies on the 1-methylcyclopropyl radical have been conducted using ESR, providing data on its inversion barrier and hyperfine couplings acs.orgacs.org. The ESR spectrum of a radical derived from 2-Methyl-1,1'-bi(cyclopropane) would be complex, but its analysis would offer profound insight into the electronic structure and identity of the radical intermediate researchgate.net.

Representative ESR Hyperfine Coupling Constants for Cyclopropyl Radicals

Mass Spectrometric Monitoring of Catalytic Intermediates

The elucidation of reaction mechanisms in catalytic transformations involving strained carbocyclic frameworks, such as that of 2-Methyl-1,1'-bi(cyclopropane), relies heavily on the ability to detect and characterize fleeting intermediates. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a powerful and indispensable tool for probing the intricate details of these reaction pathways in the solution phase. nih.govresearchgate.net This technique allows for the gentle transfer of ionic species from solution into the gas phase for mass analysis, providing a direct window into the composition of a reacting mixture at the molecular level. researchgate.netrsc.org

The application of ESI-MS is especially pertinent for studying catalytic reactions that proceed through ionic intermediates, a common scenario in both organometallic and organocatalytic systems. nih.govnih.gov In the context of catalytic reactions of 2-Methyl-1,1'-bi(cyclopropane), mass spectrometry can provide crucial evidence for the formation of proposed reactive species, thereby supporting or refuting mechanistic hypotheses. The high sensitivity of mass spectrometry enables the detection of low-concentration intermediates that may be invisible to other spectroscopic methods like NMR or IR. rsc.orgnih.gov

Detailed research findings on other cyclopropane derivatives have demonstrated the utility of mass spectrometry in identifying key catalytic intermediates. For instance, in Michael-initiated ring closure (MIRC) reactions to form cyclopropanes, dynamic high-resolution mass spectrometry has been successfully employed to detect the presence of crucial intermediates such as ammonium (B1175870) ylides and zwitterionic species. rsc.org This provides direct evidence for the proposed reaction mechanism.

Furthermore, the coupling of mass spectrometry with fragmentation techniques, such as collision-induced dissociation (CID), can offer valuable structural information about the detected intermediates. rsc.org By subjecting a selected ion to energetic collisions, a characteristic fragmentation pattern is produced, which can help in the structural elucidation of the transient species.

While specific studies on the mass spectrometric monitoring of catalytic intermediates for 2-Methyl-1,1'-bi(cyclopropane) are not extensively documented, the established methodologies for similar strained ring systems provide a clear framework for how such investigations would be conducted. For a hypothetical catalytic ring-opening reaction of 2-Methyl-1,1'-bi(cyclopropane), one could anticipate the detection of several key intermediates.

Below is an interactive data table illustrating the expected mass-to-charge ratios (m/z) for plausible catalytic intermediates that could be monitored by ESI-MS in a hypothetical acid-catalyzed hydration reaction of 2-Methyl-1,1'-bi(cyclopropane).

Intermediate Chemical Formula Proposed Structure Expected m/z [M+H]⁺
Protonated 2-Methyl-1,1'-bi(cyclopropane)C₇H₁₃⁺[CH₃(C₃H₄)(C₃H₅)]H⁺109.1012
Ring-opened carbocation 1C₇H₁₃⁺CH₃-C(C₃H₅)=CH-CH₂-CH₂⁺109.1012
Ring-opened carbocation 2C₇H₁₃⁺CH₃-C⁺(C₃H₅)-CH₂-CH=CH₂109.1012
Hydrated intermediateC₇H₁₅O⁺[CH₃-C(OH)(C₃H₅)-CH₂-CH=CH₂]H⁺127.1118

Note: The expected m/z values are calculated for the monoisotopic mass and are presented for the protonated species [M+H]⁺, which is a commonly observed ion in positive-mode ESI-MS.

The monitoring of these and other potential intermediates over the course of the reaction can provide invaluable kinetic data and mechanistic insights. The correlation of mass spectrometric data with findings from other analytical techniques is crucial for building a comprehensive understanding of the catalytic cycle. nih.gov

Applications of Bi Cyclopropane Systems in Advanced Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

Bicyclopropane scaffolds, owing to their high degree of strain and unique three-dimensional structure, are recognized as valuable building blocks in organic synthesis. researcher.lifeacs.org The C-C bonds within the cyclopropane (B1198618) rings possess partial π-character, allowing them to undergo a variety of ring-opening and rearrangement reactions. This reactivity enables their transformation into a diverse array of more complex molecular architectures.

Despite the potential for "2-Methyl-1,1'-bi(cyclopropane)" to serve as a six-carbon building block with a defined stereochemical center, no literature could be found that details its synthesis and subsequent use as a versatile intermediate for the construction of other molecules. The general synthetic utility of bicyclopropylidene, a related unsaturated derivative, has been reviewed, highlighting its role as a C6-building block. researcher.life

Synthesis of Complex Carbocyclic and Heterocyclic Scaffolds

The controlled ring-opening of cyclopropane derivatives is a powerful strategy for the stereoselective synthesis of complex carbocyclic and heterocyclic frameworks. nih.govrsc.orgacs.org Donor-acceptor cyclopropanes, in particular, are widely used in formal cycloaddition reactions to construct five-membered rings. researchgate.net

There is no specific information available on the application of "2-Methyl-1,1'-bi(cyclopropane)" in the synthesis of such complex scaffolds. The reactivity of the parent 1,1'-bi(cyclopropane) has been noted in chemical databases, but its elaboration into more complex systems is not detailed in the available research. pharmaffiliates.com

Application in Natural Product Total Synthesis

Cyclopropane rings are a common structural motif in a wide range of biologically active natural products. rsc.orgrsc.orgnih.govresearcher.lifemarquette.edu Consequently, the development of methods for the introduction and transformation of cyclopropane units is a significant focus in the field of total synthesis. The use of functionalized cyclopropanes as precursors allows for the construction of intricate molecular architectures found in nature. mdpi.com

A thorough review of the literature did not reveal any instances where "2-Methyl-1,1'-bi(cyclopropane)" has been employed as a key intermediate or building block in the total synthesis of a natural product. While the synthesis of cyclopropane-containing natural products is an active area of research, the specific role of this methylated bicyclopropane is not documented.

Development of High-Energy Density Materials and Fuels

Strained cyclic compounds, including cyclopropane derivatives, are of interest in the development of high-energy density materials and fuels due to the significant amount of energy stored in their strained C-C bonds. researchgate.netdtu.dkresearchgate.netbohrium.com The combustion of these molecules can release a greater amount of energy compared to their acyclic or less-strained counterparts. Theoretical and experimental studies have been conducted on various bicyclic and polycyclic hydrocarbons to evaluate their potential as high-performance fuels. energetic-materials.org.cnrsc.orgnih.govresearchgate.netnih.gov

No studies were found that specifically investigate "2-Methyl-1,1'-bi(cyclopropane)" as a high-energy density material. While the parent bicyclopropyl (B13801878) is a known compound, its energetic properties and those of its methylated derivatives have not been reported in the context of fuel development.

Precursors for Stereoselective Enamide Synthesis

The ring-opening of activated cyclopropanes can be a strategic approach to the synthesis of various functional groups. For instance, the rearrangement of N-cyclopropylamides can lead to the formation of enamides. rsc.org Such transformations can provide access to stereochemically defined enamides, which are important structural motifs in many biologically active compounds and versatile intermediates in organic synthesis.

There is no available research demonstrating the use of "2-Methyl-1,1'-bi(cyclopropane)" as a precursor for the stereoselective synthesis of enamides. The specific reaction conditions and stereochemical outcomes for the ring-opening of this particular substrate have not been investigated or reported.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1,1'-bi(cyclopropane), and how can reaction conditions be optimized?

  • Synthesis Methods :

  • Free Radical Bromination : Analogous to the synthesis of 2-bromo-1,1-dimethylcyclopropane, bromination of 1,1-dimethylcyclopropane under controlled conditions (e.g., Br₂ in CCl₄) may yield intermediates for further coupling .
  • Carbene Dimerization : Copper(II)-catalyzed dimerization of cyclopropyl carbenoids has been used for cyclopropane derivatives, though diastereoselectivity remains a challenge (e.g., trans-anti isomer dominance in triafulvalene synthesis) .
    • Optimization : Use continuous flow reactors for efficient heat transfer and mixing, and employ catalysts (e.g., CuII) to enhance yield and selectivity. Monitor reaction progress via GC-MS or NMR to prevent over-functionalization .

Q. How is the stereochemistry and 3D structure of 2-Methyl-1,1'-bi(cyclopropane) characterized experimentally?

  • Techniques :

  • X-ray Crystallography : Resolve absolute configuration and bond angles, as demonstrated for trans-anti cyclopropane isomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 1^1H and 13^{13}C NMR) to infer ring strain and substituent orientation .
    • Validation : Compare experimental torsion angles with computational predictions (e.g., DFT) to confirm structural accuracy .

Q. What are the dominant reaction pathways for 2-Methyl-1,1'-bi(cyclopropane) under nucleophilic or electrophilic conditions?

  • Substitution : The cyclopropane ring’s strain facilitates nucleophilic attack, e.g., replacing halogens with OH⁻ or amines, as seen in brominated cyclopropanes .
  • Ring-Opening : Electrophiles like HX or X₂ induce cleavage, forming alkenes or dihalogenated products. Base-mediated dehydrohalogenation may yield conjugated dienes .

Advanced Research Questions

Q. How can computational models improve the prediction of 2-Methyl-1,1'-bi(cyclopropane)'s conformational behavior?

  • Force Field Parameterization : Refine bonded parameters (bond angles, dihedrals) using quantum mechanics data to better simulate cyclopropane ring strain and dynamics, as done for OPLS-AA force fields .
  • Hybrid QM/MM Approaches : Combine DFT for cyclopropane regions with molecular mechanics for larger systems to study interactions in peptides or polymers .

Q. How can contradictions in experimental data (e.g., diastereoselectivity, yield) be resolved during synthesis?

  • Case Study : In CuII-catalyzed dimerization, low diastereoselectivity (trans-anti vs. cis-syn) was addressed via X-ray validation and solvent optimization (e.g., polar aprotic solvents) .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (temperature, catalyst loading) impacting yield and selectivity .

Q. What role does 2-Methyl-1,1'-bi(cyclopropane) play in designing bioactive molecules or materials?

  • Peptide Foldamers : Cyclopropane’s rigidity stabilizes helical structures in δ-peptides, enabling rational design of foldamers with predictable 3D conformations .
  • Drug Design : Derivatives like rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate serve as enzyme inhibitors or ligands due to their stereochemical precision .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for distinguishing between cyclopropane diastereomers?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configurations when X-ray data are unavailable .

Q. How can cyclopropane ring strain be quantified experimentally and computationally?

  • Combustion Calorimetry : Measure enthalpy of formation to estimate ring strain (e.g., ~28 kcal/mol for cyclopropane) .
  • DFT Calculations : Compare strain energies of substituted vs. unsubstituted cyclopropanes to assess steric and electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.